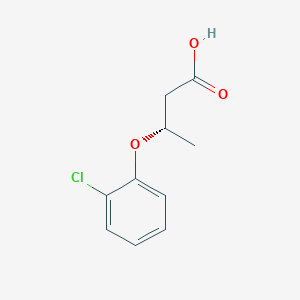

(S)-3-(2-Chlorophenoxy)butanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11ClO3 |

|---|---|

Molecular Weight |

214.64 g/mol |

IUPAC Name |

(3S)-3-(2-chlorophenoxy)butanoic acid |

InChI |

InChI=1S/C10H11ClO3/c1-7(6-10(12)13)14-9-5-3-2-4-8(9)11/h2-5,7H,6H2,1H3,(H,12,13)/t7-/m0/s1 |

InChI Key |

JNZSMHIXJZFJIE-ZETCQYMHSA-N |

Isomeric SMILES |

C[C@@H](CC(=O)O)OC1=CC=CC=C1Cl |

Canonical SMILES |

CC(CC(=O)O)OC1=CC=CC=C1Cl |

Origin of Product |

United States |

Enantioselective Synthesis Methodologies for S 3 2 Chlorophenoxy Butanoic Acid and Analogues

Chemoenzymatic Approaches for Stereoselective Formation

Chemoenzymatic synthesis combines the selectivity of biocatalysts with traditional chemical transformations to create efficient and environmentally benign routes to enantiopure compounds. nih.gov Enzymes such as hydrolases and lipases are particularly effective for resolving racemic mixtures, while whole-cell systems can perform complex asymmetric transformations.

Hydrolase-Catalyzed Kinetic Resolutions

Kinetic resolution is a widely used technique for separating enantiomers from a racemic mixture. This method relies on a chiral catalyst, typically a hydrolase enzyme, that preferentially reacts with one enantiomer over the other. pharm.or.jp In the context of synthesizing (S)-3-(2-Chlorophenoxy)butanoic acid, this approach would involve the enantioselective hydrolysis of a racemic ester precursor, such as methyl or ethyl 3-(2-chlorophenoxy)butanoate.

The hydrolase selectively catalyzes the hydrolysis of the (R)-ester to the corresponding (R)-carboxylic acid, leaving the unreacted (S)-ester enantiomerically enriched. mdpi.com The efficiency of this resolution is determined by the enantioselectivity (E-value) of the enzyme. A high E-value is essential for achieving high enantiomeric excess (ee) in both the product and the remaining substrate. pharm.or.jp Subsequent separation of the enriched (S)-ester from the (R)-acid, followed by hydrolysis of the ester, yields the target this compound.

Table 1: Representative Hydrolases in Kinetic Resolution

| Enzyme Class | Typical Source | Substrate | Key Outcome |

|---|---|---|---|

| Protease | Aspergillus melleus | Racemic esters | Selective hydrolysis of one enantiomer. pharm.or.jp |

| Esterase | Serratia marcescens | Racemic esters | High enantioselectivity (E-value) possible. pharm.or.jp |

Lipase-Mediated Enantioselective Transformations

Lipases are a subclass of hydrolases that are exceptionally versatile and widely used in organic synthesis for their stability in organic solvents, broad substrate specificity, and high enantioselectivity. nih.gov They can catalyze the kinetic resolution of racemic acids or esters through hydrolysis, esterification, or transesterification. mdpi.com For producing this compound, a common strategy is the lipase-catalyzed hydrolysis of a racemic ester. nih.govmdpi.com

For instance, lipase (B570770) B from Candida antarctica (CAL-B), often immobilized as Novozym 435, is highly effective in resolving various chiral intermediates. researchgate.netchemrxiv.org In a typical process, the racemic methyl or ethyl ester of 3-(2-chlorophenoxy)butanoic acid is incubated with the lipase in a buffered aqueous solution or a biphasic system. The lipase preferentially hydrolyzes one enantiomer, allowing for the separation of the unreacted ester and the newly formed acid, both in high enantiomeric purity. researchgate.net The choice of solvent, temperature, and acyl donor (in transesterification) can be optimized to maximize conversion and enantioselectivity. chemrxiv.org

Table 2: Lipases Used in Enantioselective Synthesis

| Lipase | Common Name/Form | Typical Reaction | Substrate Class |

|---|---|---|---|

| Candida antarctica Lipase B | Novozym 435 (immobilized) | Hydrolysis, Transesterification | Racemic esters, alcohols. researchgate.netchemrxiv.org |

| Pseudomonas cepacia Lipase | Amano PS-IM (immobilized) | Hydrolysis, Acetylation | Racemic alcohols, acids. nih.gov |

| Rhizomucor miehei Lipase | Lipozym RM IM (immobilized) | Hydrolysis | Racemic butanoate esters. researchgate.net |

Whole-Cell Bioconversions in Asymmetric Synthesis

Whole-cell bioconversions utilize intact microorganisms (bacteria, yeast, or fungi) as biocatalysts, avoiding the need for enzyme isolation and purification. nih.gov These systems contain a complete enzymatic machinery and can regenerate necessary cofactors in situ, making them powerful tools for asymmetric synthesis. nih.gov

A potential whole-cell approach to this compound could involve the asymmetric reduction of a prochiral ketone precursor, such as ethyl 3-(2-chlorophenoxy)-3-oxobutanoate. Microorganisms containing highly stereoselective carbonyl reductases or alcohol dehydrogenases can reduce the ketone to the corresponding (S)-hydroxy ester with high enantiomeric excess. researchgate.net For example, engineered Escherichia coli cells overexpressing a specific carbonyl reductase gene have been successfully used to produce chiral hydroxy esters. researchgate.net This biocatalytic reduction sets the desired stereocenter, which can then be carried through subsequent chemical steps to yield the final acid.

Table 3: Potential Whole-Cell Systems for Asymmetric Reduction

| Microorganism | Enzyme System | Transformation | Product Stereochemistry |

|---|---|---|---|

| Escherichia coli (recombinant) | Carbonyl Reductase (overexpressed) | Ketone to Alcohol | (S) or (R) depending on enzyme. researchgate.net |

| Candida magnoliae | Carbonyl Reductase (S1) | Reduction of 3-oxobutanoates | (S)-3-hydroxy esters. researchgate.net |

Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a prochiral substrate to direct a subsequent stereoselective reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product, and can often be recovered for reuse. This methodology is a cornerstone of modern asymmetric synthesis. researchgate.net

Design and Application of Chiral Auxiliaries

The design of a chiral auxiliary is critical for its effectiveness. It must be easily attached to and removed from the substrate and must exert a high degree of stereocontrol over the reaction, typically through steric hindrance. wikipedia.org Evans' oxazolidinones are among the most successful and widely used chiral auxiliaries. researchgate.net

In a synthesis targeting this compound, a butanoyl group could be attached to an Evans-type oxazolidinone. The resulting N-acyloxazolidinone can be enolized, and the chiral auxiliary sterically blocks one face of the enolate, forcing an incoming electrophile to attack from the opposite face with high diastereoselectivity. researchgate.net Other notable auxiliaries include Oppolzer's camphorsultam and pseudoephedrine, which offer different steric environments and cleavage conditions. wikipedia.orgnih.gov

Table 4: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Class | Key Application(s) |

|---|---|---|

| (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | Evans' Auxiliary | Asymmetric alkylations, aldol (B89426) reactions. wikipedia.org |

| Camphorsultam | Oppolzer's Sultam | Michael additions, Diels-Alder reactions. wikipedia.org |

| (1S,2S)-Pseudoephedrine | Amino Alcohol | Asymmetric alkylation to form α-substituted acids. nih.govnumberanalytics.com |

Diastereoselective Control in Nucleophilic Substitution Reactions

A key step in the synthesis of aryloxyalkanoic acids is the formation of the ether linkage, which is typically achieved via a nucleophilic substitution (SN2) reaction. Diastereoselective control of this step is crucial for establishing the correct stereochemistry. A highly effective strategy involves the reaction of a phenol (B47542) with an enantiomerically enriched electrophile containing a good leaving group, where the reaction proceeds with inversion of configuration. researchgate.net

For the synthesis of this compound, this can be accomplished by first preparing an enantiomerically pure precursor, such as ethyl (R)-3-bromobutanoate. This chiral bromoester can be synthesized using chemoenzymatic methods. The subsequent SN2 reaction between the sodium salt of 2-chlorophenol (B165306) (2-chlorophenoxide) and ethyl (R)-3-bromobutanoate proceeds with inversion of the stereocenter, yielding the desired ethyl (S)-3-(2-chlorophenoxy)butanoate. researchgate.net This diastereoselective substitution effectively transfers the chirality from the bromoester precursor to the final product. The final ester hydrolysis then yields the target acid.

Table 5: Diastereoselective SN2 Reaction for Ether Formation

| Chiral Electrophile | Nucleophile | Solvent | Mechanism | Stereochemical Outcome |

|---|---|---|---|---|

| Ethyl (R)-3-bromobutanoate | 2-Chlorophenoxide | Acetone | SN2 | Inversion of configuration to (S)-product. researchgate.net |

Dynamic Kinetic Resolution Strategies

Dynamic kinetic resolution (DKR) is a powerful strategy that overcomes the inherent 50% maximum yield limitation of traditional kinetic resolution. In DKR, a racemic starting material is subjected to a resolution process where the less reactive enantiomer is continuously racemized in situ. This allows for the theoretical conversion of 100% of the racemate into a single, desired enantiomer. rsc.orgnih.gov

The successful implementation of a DKR process relies on the careful selection of two compatible catalysts: one for the stereoselective transformation and another for the rapid racemization of the slower-reacting enantiomer. The rate of racemization must be equal to or greater than the rate of reaction of the faster-reacting enantiomer to achieve high enantiomeric excess and yield.

Common strategies for DKR include the combination of enzymes and metal catalysts. For instance, lipases are often used for the enantioselective acylation of alcohols, while a ruthenium complex can serve as the racemization catalyst for the unreacted alcohol enantiomer. Another approach involves the use of chiral phase-transfer catalysts for the hydrolytic DKR of racemic lactones, which has been successfully applied to the synthesis of chiral acids like tropic acid from its corresponding β-lactone. rsc.orgnih.gov This methodology is highly applicable to the synthesis of chiral butanoic acids from appropriate precursors. The key is to establish a reaction system where the chirality at the stereocenter of the butanoic acid precursor is labile under conditions where a chiral catalyst can selectively react with one enantiomer.

Asymmetric Catalysis in the Construction of Chiral Butanoic Acid Scaffolds

Asymmetric catalysis offers a more direct and atom-economical approach to chiral molecules by creating the desired stereocenter from a prochiral substrate. This is achieved using a substoichiometric amount of a chiral catalyst. Both transition-metal catalysis and organocatalysis have emerged as powerful tools for constructing chiral butanoic acid frameworks.

Transition-metal complexes, featuring chiral ligands, are highly effective catalysts for a wide range of enantioselective transformations. Asymmetric hydrogenation is a particularly relevant method for the synthesis of chiral butanoic acids. The hydrogenation of a prochiral α,β-unsaturated carboxylic acid or ester precursor can directly establish the chiral center at the β-position.

A notable example is the highly enantioselective synthesis of β-aryloxycarboxylic esters through the asymmetric hydrogenation of β-aryloxy-α,β-unsaturated esters. nih.gov This reaction utilizes a rhodium catalyst complexed with a chiral Walphos ligand to achieve high yields and excellent enantioselectivities. nih.gov The principles of this transformation are directly applicable to the synthesis of this compound from a corresponding unsaturated precursor.

Similarly, rhodium-catalyzed asymmetric hydrogenation of 3-aryl-3-butenoic acids has been shown to produce 3-arylbutanoic acids with high enantioselectivity. nih.gov Ruthenium-BINAP complexes are also well-established catalysts for the asymmetric hydrogenation of various functionalized ketones and olefins, providing another viable route to chiral hydroxy butanoic acid derivatives which can be further processed. internationaljournalssrg.org

| Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| [Rh(nbd)₂]BF₄ / Walphos W008-1 | β-aryloxy-α,β-unsaturated esters | β-aryloxycarboxylic esters | Up to 99% | nih.gov |

| Rh-complex / Chiral Ligand | 3-aryl-3-butenoic acids | 3-arylbutanoic acids | High | nih.gov |

| Ru-BINAP Complex | β-keto esters | β-hydroxy esters | High | internationaljournalssrg.org |

Organocatalysis, the use of small, metal-free organic molecules as catalysts, has become a major pillar of asymmetric synthesis. These catalysts often operate through mechanisms that mimic enzymatic processes, utilizing non-covalent interactions such as hydrogen bonding to control the stereochemical outcome of a reaction.

For the construction of chiral butanoic acid scaffolds, organocatalysts can be employed in key C-C bond-forming reactions. For example, chiral bifunctional amine-squaramides can catalyze the asymmetric vinylogous Michael addition of α,β-unsaturated γ-butyrolactam to electrophiles, providing access to optically active γ-substituted butyrolactams which are precursors to butanoic acids. rsc.org

Chiral phosphoric acids, a class of Brønsted acid organocatalysts, are highly effective in activating imines and other electrophiles towards nucleophilic attack. sigmaaldrich.com They could be utilized in Friedel-Crafts alkylations or other addition reactions to build the substituted butanoic acid chain with high enantiocontrol. The synthesis of chiral butenolides and butyrolactones, which are direct precursors or cyclic analogues of butanoic acids, is well-established using organocatalytic methods. nih.govmdpi.com

The continuous advancement in asymmetric catalysis is driven by the development of novel chiral catalysts with improved activity, selectivity, and substrate scope. In transition-metal catalysis, progress is often centered on ligand design. The development of ligand families like Walphos and various derivatives of BINOL has been crucial for the success of asymmetric hydrogenations. nih.govinternationaljournalssrg.orgmdpi.com These ligands create a well-defined, chiral environment around the metal center, which effectively directs the approach of the substrate.

In organocatalysis, the design of bifunctional catalysts that can activate both the nucleophile and the electrophile simultaneously has been a significant breakthrough. Catalysts incorporating a hydrogen-bond donor moiety (like a thiourea (B124793) or squaramide) and a basic site (like a tertiary amine) within the same chiral scaffold have shown exceptional performance in a variety of reactions. rsc.org The modular nature of these catalysts allows for fine-tuning of their steric and electronic properties to optimize selectivity for a specific transformation.

Classical Resolution Techniques for Phenoxyalkanoic Acids

Classical resolution remains a robust and widely used method for obtaining enantiomerically pure compounds, particularly at an industrial scale. The strategy involves the separation of a racemic mixture by converting the enantiomers into diastereomers, which possess different physical properties and can thus be separated. wikipedia.org

For racemic carboxylic acids like 3-(2-chlorophenoxy)butanoic acid, the most common resolution method is the formation of diastereomeric salts with an enantiomerically pure chiral amine, often referred to as a resolving agent. wikipedia.orglibretexts.org The acidic carboxyl group of the racemate reacts with the basic amine to form a pair of diastereomeric salts: (R-acid)•(S-base) and (S-acid)•(S-base).

These diastereomeric salts have different solubilities in a given solvent. Through a process called fractional crystallization, the less soluble salt will preferentially crystallize out of the solution, while the more soluble salt remains in the mother liquor. rsc.org The crystalline salt can then be isolated by filtration. Finally, the resolved carboxylic acid enantiomer is recovered by treating the separated diastereomeric salt with a strong acid to break the salt and remove the chiral amine.

The success of this method depends heavily on the choice of the resolving agent and the crystallization solvent. A wide array of chiral amines are commercially available for this purpose.

| Chiral Amine | Type |

|---|---|

| (R)- or (S)-1-Phenylethylamine | Synthetic Amine |

| Quinine | Cinchona Alkaloid |

| Brucine | Strychnos Alkaloid |

| Strychnine | Strychnos Alkaloid |

| Dehydroabietylamine | Rosin Amine |

The selection of an appropriate solvent system is critical for maximizing the solubility difference between the diastereomeric salts, thereby achieving efficient separation. rsc.org

Recrystallization and Purification Techniques for Enantiomeric Enrichment

The isolation of a single enantiomer, such as this compound, from a racemic mixture is a critical step in asymmetric synthesis. The most prevalent method for the chiral resolution of racemic carboxylic acids is through the formation of diastereomeric salts. researchgate.netwikipedia.org This technique leverages the different physical properties of diastereomers, particularly their solubility, to enable separation by fractional crystallization. wikipedia.org

The process begins by reacting the racemic carboxylic acid with an enantiomerically pure chiral base, often referred to as a resolving agent. libretexts.org This acid-base reaction forms a pair of diastereomeric salts. Because these diastereomers have distinct three-dimensional structures, they exhibit different physical properties, including solubility in a given solvent. wikipedia.org

Through careful selection of a solvent, one of the diastereomeric salts can be induced to crystallize preferentially from the solution while the other remains dissolved. researchgate.net The less-soluble salt is isolated by filtration. This process may need to be repeated multiple times, potentially in different solvents, to progressively enrich the crystals until the resolution is complete. libretexts.org The completion of the resolution is often monitored by measuring the optical rotation of the crystallized material; the process is considered complete when there is no further change in this value upon subsequent recrystallizations. libretexts.org

Once a diastereomeric salt has been purified, the chiral resolving agent is removed to yield the desired enantiomerically pure carboxylic acid. This is typically achieved by treating the salt with a strong acid, which protonates the carboxylate and liberates the free carboxylic acid, while the chiral amine is converted back to its salt form. wikipedia.orglibretexts.org

The choice of the resolving agent is crucial and often determined empirically by screening several candidates. wikipedia.org Common resolving agents for carboxylic acids are naturally occurring and synthetic chiral bases.

Table 1: Common Chiral Resolving Agents for Carboxylic Acids

| Resolving Agent | Type |

|---|---|

| Brucine | Alkaloid |

| Quinine | Alkaloid |

| Strychnine | Alkaloid |

| (+)-Cinchotoxine | Alkaloid |

| (S)-1-Phenylethanamine | Synthetic Amine |

| (R)-1-Phenylethanamine | Synthetic Amine |

General Synthetic Routes for Related Butanoic Acid Derivatives

The synthesis of butanoic acid derivatives involves a wide array of chemical transformations that can be broadly categorized into the functionalization of the carboxylic acid group and the construction of the core molecular framework.

Carboxylic Acid Functionalization Reactions

The carboxylic acid moiety is a versatile functional group that can undergo numerous transformations to create a variety of derivatives. researchgate.net These reactions are fundamental in organic synthesis for building molecular complexity.

Standard Transformations:

Salt Formation: As acids, carboxylic acids readily react with bases to form ionic salts. With alkali metal hydroxides or simple amines, the resulting salts are often water-soluble. libretexts.org

Substitution of the Hydroxyl Group: The hydroxyl part of the carboxyl group can be replaced by other nucleophiles to prepare functional derivatives. A primary example is Fischer esterification , where the carboxylic acid is reacted with an alcohol in the presence of an acid catalyst to form an ester. The reaction's completion is often driven by the removal of water. libretexts.org

Substitution of the Hydroxyl Hydrogen: The acidic proton can be replaced by an electrophile. For instance, reaction with a weak electrophile like an alkyl halide is facilitated by first converting the carboxylic acid to its more nucleophilic carboxylate anion. libretexts.org

Advanced Functionalization Methods:

C-H Bond Functionalization: The carboxylate group can serve as a directing group to control the regioselectivity of catalytic C-H bond functionalizations. This allows for the specific formation of C-C, C-O, C-N, or C-halogen bonds at positions that would otherwise be unreactive. researchgate.net

Decarboxylative Coupling: In some reactions, the carboxylic acid group can be completely removed and replaced with another functional group. Metallaphotoredox catalysis, using metals like nickel and copper, enables transformations such as alkylation, arylation, amination, and trifluoromethylation of aliphatic carboxylic acids through a decarboxylative mechanism. princeton.eduprinceton.edu This approach is advantageous as carbon dioxide is the only byproduct. researchgate.net

Table 2: Selected Carboxylic Acid Functionalization Reactions

| Reaction Type | Reagents | Product |

|---|---|---|

| Fischer Esterification | Alcohol, Acid Catalyst | Ester |

| Salt Formation | Base (e.g., NaOH, Amine) | Carboxylate Salt |

| Acyl Halide Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Acyl Chloride |

| Amide Formation | Amine, often via Acyl Chloride or with coupling agents | Amide |

| Reduction | Strong reducing agents (e.g., LiAlH₄) | Primary Alcohol |

Approaches for Introducing the 2-Chlorophenoxy Moiety

The formation of the ether linkage between the butanoic acid backbone and the 2-chlorophenol ring is a key synthetic step. The most direct and widely used method for constructing such an aryl ether bond is the Williamson ether synthesis.

This reaction involves a nucleophilic substitution mechanism. The general strategy consists of the following steps:

Deprotonation of the Phenol: 2-Chlorophenol is treated with a suitable base (e.g., sodium hydroxide, potassium carbonate) to deprotonate the phenolic hydroxyl group. This generates the more nucleophilic 2-chlorophenoxide anion.

Nucleophilic Attack: The 2-chlorophenoxide then acts as a nucleophile, attacking an electrophilic carbon on the butanoic acid chain. The butanoic acid precursor must be equipped with a good leaving group (e.g., bromide, iodide, tosylate) at the C-3 position. The reaction is typically performed with an ester of the butanoic acid derivative (e.g., ethyl 3-bromobutanoate) to prevent the acidic proton of the carboxylic acid from interfering with the base.

Hydrolysis: Following the formation of the ether linkage, the ester group is hydrolyzed (typically under acidic or basic conditions) to yield the final 3-(2-chlorophenoxy)butanoic acid product.

This synthetic approach is analogous to the industrial manufacturing of phenoxy herbicides like 2,4-D, which is produced from the reaction of 2,4-dichlorophenol (B122985) and chloroacetic acid. wikipedia.org

Stereochemical Investigations and Chiral Recognition Mechanisms

Elucidation of Enantiomeric Excess and Stereochemical Purity

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers of 3-(2-Chlorophenoxy)butanoic acid, leading to different retention times and allowing for their separation and quantification. uma.esresearchgate.net For structurally related chlorophenoxypropionic acid herbicides, teicoplanin-based CSPs have been shown to be effective. nih.gov The mobile phase composition, including buffer concentration and the percentage of organic modifiers like methanol, is optimized to achieve baseline separation. nih.gov Detection is typically performed using a UV detector. uma.es

Another powerful technique involves derivatization with a chiral agent to form diastereomers, which can then be separated and quantified using standard achiral chromatography or analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy. tcichemicals.comdiva-portal.org For instance, esterification with a chiral alcohol, such as one derived from phenylglycine methyl ester (PGME) or phenylalanine methyl ester (PAME), creates diastereomeric esters. nih.gov In ¹H-NMR spectroscopy, the signals of the protons proximate to the newly formed diastereomeric centers exhibit distinct chemical shifts, allowing for the integration of these signals to determine the enantiomeric ratio. tcichemicals.com

The table below summarizes typical analytical methods used for determining the enantiomeric excess of chiral carboxylic acids.

| Method | Principle | Detection | Typical Application |

| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP), leading to different retention times. heraldopenaccess.usuma.es | UV, Circular Dichroism (CD) | Direct quantification of enantiomers in a mixture. uma.es |

| NMR Spectroscopy | Formation of diastereomers using a chiral derivatizing agent (e.g., Mosher's acid, PAME), causing distinguishable chemical shifts. tcichemicals.comnih.gov | NMR | Determination of enantiomeric ratio by signal integration. |

| Gas Chromatography (GC) | Separation of volatile diastereomeric derivatives on a chiral or achiral column. | Flame Ionization (FID), Mass Spectrometry (MS) | Analysis of volatile derivatives of the acid. |

Mechanistic Studies of Chiral Induction and Selectivity

The synthesis of (S)-3-(2-Chlorophenoxy)butanoic acid with high enantioselectivity relies on asymmetric synthesis, a process that transfers chiral information from a catalyst or auxiliary to the substrate. wikipedia.org This is achieved by forcing the reaction to proceed through diastereomeric transition states with different energy levels, thereby favoring the formation of one enantiomer over the other. youtube.com

A key method for producing chiral acids like the target molecule is the asymmetric hydrogenation of a corresponding unsaturated precursor, such as 3-(2-chlorophenoxy)but-2-enoic acid. ajchem-b.comresearchgate.net In these reactions, a chiral transition metal catalyst, often based on rhodium (Rh) or ruthenium (Ru) complexed with chiral phosphine (B1218219) ligands (e.g., BINAP), coordinates with both the substrate and hydrogen. wikipedia.orgajchem-b.com

The stereochemical outcome is determined by the geometry of the transition state. iupac.org Computational and experimental studies on similar reactions suggest that the substrate approaches the metal center in a specific orientation to minimize steric hindrance between its substituents and the bulky groups of the chiral ligand. researchgate.net For example, in a rhodium-catalyzed hydrogenation, the catalyst and substrate form a complex where one face of the double bond is shielded by the ligand's chiral environment, directing the hydrogen attack to the less hindered face to yield the (S)-enantiomer preferentially. acs.org Non-covalent interactions, such as hydrogen bonding or cation-π interactions between the catalyst and the substrate, play a crucial role in stabilizing the favored transition state assembly. researchgate.netnih.gov

The efficacy of chiral induction is highly dependent on the precise interactions between the substrate and the chiral catalyst. In asymmetric hydrogenation, chiral ligands create a defined three-dimensional space around the metal's active site. ajchem-b.comresearchgate.net For carboxylic acids, an ion-pairing interaction between the acidic substrate and a basic moiety on the chiral ligand can be a powerful directing element, locking the substrate into a predictable orientation for hydrogenation. rsc.org

This principle is exemplified by catalysts that possess both a metal center for activating hydrogen and a ligand with functional groups capable of hydrogen bonding or forming ionic pairs. mdpi.com The η⁶-arene ligand in certain ruthenium catalysts, for instance, can engage in CH/π interactions with the substrate, further stabilizing the transition state that leads to the desired enantiomer. mdpi.com The modular nature of these catalysts allows for fine-tuning of steric and electronic properties to maximize enantioselectivity for a specific substrate like 3-(2-chlorophenoxy)butanoic acid.

Stereospecificity in Enzymatic and Chemical Transformations

Enzymes are highly stereospecific catalysts and are widely used for the kinetic resolution of racemic mixtures of chiral acids and their esters. almacgroup.comnih.gov Lipases, in particular, are effective for resolving 3-aryl alkanoic acids. almacgroup.com

In a typical enzymatic kinetic resolution, the racemic ester of 3-(2-Chlorophenoxy)butanoic acid is subjected to hydrolysis catalyzed by a lipase (B570770) (e.g., from Pseudomonas cepacia or Candida antarctica). almacgroup.commdpi.com The enzyme selectively hydrolyzes one enantiomer of the ester—for instance, the (S)-ester—at a much faster rate than the (R)-ester. nih.gov The reaction is stopped at approximately 50% conversion, yielding a mixture of highly enantioenriched this compound and the unreacted (R)-ester, which can then be separated. mdpi.com The enantioselectivity of this process is often very high, producing acids with enantiomeric excess values greater than 94%. almacgroup.com

The table below shows results from a representative lipase screening for the kinetic resolution of a related compound, racemic 3-phenylbutanoic acid ethyl ester, which demonstrates the high stereospecificity of these biocatalysts. almacgroup.com

| Biocatalyst (Lipase) | Enantioselectivity (E value) | Product Configuration | Product ee (%) |

| Alcaligenes spp. | >200 | (S)-acid | 97 |

| Pseudomonas cepacia | >200 | (S)-acid | 96 |

| Pseudomonas fluorescens | >200 | (S)-acid | 95 |

Studies on Chiral Inversion Phenomena

Chiral inversion is a metabolic or chemical process where one enantiomer of a chiral compound is converted into its opposite enantiomer. wikipedia.org This phenomenon is well-documented for 2-arylpropionic acids (profens), a class of non-steroidal anti-inflammatory drugs (NSAIDs). nih.govviamedica.plnih.gov In many biological systems, the therapeutically inactive (R)-enantiomer undergoes a unidirectional inversion to the active (S)-enantiomer. wikipedia.orgresearchgate.net

Applications in Advanced Organic Synthesis and As Chiral Building Blocks

Chiral building blocks, also known as chiral synthons, are enantiomerically enriched compounds used as starting materials or key intermediates in the synthesis of complex, biologically active molecules and other functional chemical structures. d-nb.info The use of such building blocks is a cornerstone of modern asymmetric synthesis, as it allows for the construction of specific stereoisomers of a target molecule, which is particularly crucial in medicinal chemistry where different enantiomers can have vastly different biological effects. rsc.orgresearchgate.net Chiral carboxylic acids, in particular, are a vital class of these building blocks and can also function as catalysts or ligands in asymmetric reactions. researchgate.net

However, specific examples of (S)-3-(2-Chlorophenoxy)butanoic acid being used as a chiral building block in the synthesis of more complex molecules are not documented in the available scientific literature. While its structure—containing a defined stereocenter, a carboxylic acid functional group, and a substituted aromatic ring—suggests potential utility as a synthon, no published reports of its successful incorporation into larger molecular frameworks or its use in asymmetric catalysis were identified.

Similarly, there is no available research data or scientific literature describing the strategic use of This compound in material science. The properties of phenoxy-containing compounds are sometimes exploited in the development of functional materials, such as polymers or liquid crystals. The chirality inherent in the (S)-enantiomer could theoretically be used to induce specific properties in advanced materials, for example, in chiral recognition or optics. Nevertheless, searches of scientific databases and patent literature did not yield any studies or reports where This compound has been investigated for or applied in the development of new materials.

Biochemical and Mechanistic Investigations

Enzymatic Biotransformations and Biodegradation Pathways of Phenoxyalkanoic Acids

The fate of phenoxyalkanoic acids in the environment is largely determined by microbial enzymatic activities. These processes are often stereospecific and can involve a variety of transformation and degradation pathways.

Microbial Enantioselective Metabolism Studies

The chirality of phenoxyalkanoic acids plays a crucial role in their biological activity and degradation. Microorganisms often exhibit enantioselectivity, preferentially metabolizing one enantiomer over the other. This has been well-documented for herbicides such as mecoprop (B166265) and dichlorprop (B359615), where the (R)-enantiomer is typically the biologically active form.

While specific studies on the microbial metabolism of (S)-3-(2-Chlorophenoxy)butanoic acid are not extensively available, it is reasonable to infer its behavior from related compounds. For instance, in the case of other chiral phenoxyalkanoic acids, bacterial consortia have been shown to exclusively degrade the (R)-(+)-isomer, leaving the (S)-(-)-enantiomer unaffected. This enantioselectivity is a critical factor in the environmental persistence and efficacy of such compounds. The initial step in the degradation of phenoxyalkanoic acids often involves the cleavage of the ether bond, a reaction catalyzed by specific microbial enzymes.

Investigation of Dioxygenase Activity and Enantiospecificity

Dioxygenases, particularly α-ketoglutarate-dependent dioxygenases, are key enzymes in the degradation of phenoxyalkanoic acids. These enzymes catalyze the cleavage of the ether linkage, which is often the first step in the metabolic pathway. nih.gov The activity of these enzymes is frequently enantiospecific.

Research on Sphingomonas herbicidovorans has identified two distinct dioxygenases, RdpA and SdpA, which exhibit opposite enantioselectivities for phenoxypropanoic acids like dichlorprop. RdpA specifically transforms the (R)-enantiomer, while SdpA acts on the (S)-enantiomer. This enzymatic differentiation underscores the sophisticated mechanisms that microorganisms have evolved to metabolize chiral xenobiotics. It is plausible that similar enantiospecific dioxygenases could be involved in the metabolism of this compound, targeting the ether bond for cleavage to initiate the degradation process. The general mechanism involves the formation of a phenol (B47542) and an alkyl side chain, which are then further metabolized. researchgate.net

| Enzyme | Substrate Enantiomer | Action |

|---|---|---|

| RdpA | (R)-dichlorprop | Ether bond cleavage |

| SdpA | (S)-dichlorprop | Ether bond cleavage |

Hydrolytic Transformations by Biocatalysts

Hydrolytic enzymes can also play a role in the biotransformation of phenoxyalkanoic acids. Two potential sites for hydrolytic attack on this compound are the ether bond and the carbon-chlorine bond. While ethers are generally stable to hydrolysis, some microbial enzymes, sometimes referred to as "etherases," are capable of cleaving these bonds. researchgate.net This process is a crucial step in the degradation of lignin (B12514952) and other ether-containing natural products and has been observed in the breakdown of phenoxyalkanoic acid herbicides. nih.govnih.gov

Hydrolytic dehalogenation, the replacement of a halogen with a hydroxyl group, is a common initial step in the degradation of halogenated aliphatic and aromatic compounds by aerobic bacteria. doaj.org Specific dehalogenases catalyze this reaction, which can render the molecule less toxic and more amenable to further degradation. The presence of a chlorine atom on the phenoxy ring of this compound suggests that hydrolytic dehalogenases could be involved in its metabolism, although the stability of the aromatic C-Cl bond makes this a challenging transformation.

Molecular Interactions with Biological Systems (Mechanistic focus)

The biological effects of phenoxyalkanoic acids are a consequence of their interactions with specific enzymes and their ability to modulate biochemical pathways.

Ligand-Enzyme Binding and Inhibition Mechanisms

One of the key molecular targets for a class of herbicides that includes phenoxypropionic acids is acetyl-CoA carboxylase (ACCase). This enzyme catalyzes a critical step in fatty acid biosynthesis. Inhibition of ACCase disrupts the production of malonyl-CoA, a vital building block for fatty acids, leading to phytotoxic effects in susceptible plants.

Molecular docking studies have provided insights into the binding of these inhibitors to the carboxyltransferase (CT) domain of ACCase. nih.govfrontiersin.org These studies reveal that the inhibitors occupy the active site of the enzyme, preventing the binding of the natural substrate, acetyl-CoA. The binding is often stabilized by a network of hydrophobic and hydrogen-bonding interactions with key amino acid residues in the active site. It is likely that this compound, sharing structural similarities with these ACCase inhibitors, could also interact with and inhibit this enzyme through a similar mechanism.

| Compound Class | Target Enzyme | Mechanism of Inhibition |

|---|---|---|

| Phenoxypropionic acids | Acetyl-CoA Carboxylase (ACCase) | Competitive inhibition at the carboxyltransferase (CT) domain |

Modulation of Biochemical Pathways

Beyond direct enzyme inhibition, phenoxyalkanoic acids can modulate various biochemical pathways. A notable effect of some of these compounds is the induction of peroxisome proliferation. Peroxisome proliferators are a class of chemicals that, when administered to rodents, lead to a significant increase in the size and number of peroxisomes, particularly in the liver. This proliferation is accompanied by an induction of enzymes involved in the β-oxidation of fatty acids.

This effect is mediated by the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that acts as a transcription factor. nih.gov Upon binding to a ligand, such as a phenoxyalkanoic acid, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This leads to an increased transcription of genes encoding for enzymes involved in fatty acid uptake and oxidation. While the butyric acid side chain of this compound is shorter than that of typical peroxisome proliferators, the potential for interaction with PPARα and subsequent modulation of lipid metabolism pathways remains an area for further investigation.

Metabolite Identification and Metabolic Pathway Elucidation

General metabolic pathways for chlorophenoxy herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA), have been investigated in various organisms, including soil bacteria. These studies often indicate that the initial step in the degradation process involves the cleavage of the ether linkage, separating the chlorinated phenol from the aliphatic acid side chain. This is typically followed by hydroxylation of the aromatic ring and subsequent ring cleavage, leading to intermediates that can enter central metabolic pathways.

However, without specific studies on this compound, it is not possible to definitively identify its metabolites or delineate its precise metabolic fate. The structure of the butanoic acid side chain, including the stereochemistry at the chiral center, could influence the enzymatic processes involved in its metabolism, potentially leading to a unique set of metabolites and a distinct metabolic pathway compared to other chlorophenoxy compounds.

Due to the absence of specific research findings, no data tables of identified metabolites or detailed metabolic pathways for this compound can be provided at this time. Further empirical research is required to elucidate the biotransformation of this compound.

Future Research Directions and Emerging Methodologies

Development of Novel Asymmetric Synthetic Routes

While traditional methods involving chiral auxiliaries and metal-based catalysts have been foundational, the future lies in the development of more direct and atom-economical asymmetric strategies.

Organocatalysis : The use of small, metal-free organic molecules to catalyze asymmetric reactions is a rapidly expanding field. nih.govumb.edu For the synthesis of chiral carboxylic acids, emerging research focuses on chiral Brønsted acids, such as phosphoric acids and specially designed carboxylic acids. rsc.orgresearchgate.netrsc.orgrsc.org These catalysts can activate substrates through hydrogen bonding, enabling highly enantioselective transformations under mild conditions. rsc.org Future work will likely involve designing novel organocatalysts, including N-heterocyclic carbenes (NHCs), that can construct the chiral center of phenoxybutanoic acid derivatives with exceptional control. nih.gov

Photoredox and Electrocatalysis : These techniques utilize visible light or electricity to drive chemical reactions, offering unique reactivity pathways that are often inaccessible through traditional thermal methods. nih.govresearchgate.net The combination of photoredox or electrocatalysis with chiral catalysts (a dual-catalysis approach) is a burgeoning area. ub.eduillinois.edu This synergy can enable the asymmetric functionalization of C-H bonds or the enantioselective coupling of radical intermediates, providing new, direct routes to chiral acids from simple precursors. nih.govillinois.edu Research is directed at designing integrated systems where a single bifunctional catalyst possesses both photosensitizing and chirality-inducing capabilities. ub.edu

Advanced Computational Modeling and Simulation

Computational chemistry is transitioning from an explanatory tool to a predictive powerhouse, significantly accelerating the discovery and optimization of synthetic routes. bohrium.comchemrxiv.org

Machine Learning and AI : A significant emerging trend is the application of machine learning (ML) and artificial intelligence (AI) to predict the outcomes of asymmetric reactions. bath.ac.uk By training algorithms on existing reaction data, ML models can predict the enantioselectivity of a given catalyst-substrate combination with remarkable accuracy. researchgate.netnih.govchinesechemsoc.org Deep Neural Networks (DNNs) are being employed to analyze complex relationships between molecular features and catalytic performance, even with relatively small datasets. rsc.org This data-driven approach allows for the rapid in-silico screening of vast libraries of potential catalysts, drastically reducing the experimental effort required to find the optimal system. researchgate.net

Accessible Predictive Tools : Historically, the complexity of computational modeling has limited its use by synthetic chemists. wecomput.com A key future direction is the development of user-friendly software platforms, such as the 'VIRTUAL CHEMIST' concept, which abstract the intricate computational details. wecomput.comspringernature.com Such tools will empower experimentalists to leverage predictive modeling to design better catalysts and optimize reaction conditions without requiring specialized computational expertise, thereby bridging the gap between theoretical prediction and practical application. wecomput.com

Exploration of New Biocatalysts for Enantioselective Synthesis

Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations, offering a highly efficient and environmentally benign alternative to conventional chemical catalysis. nih.govresearchgate.net

Enzyme Engineering and Directed Evolution : The discovery of naturally occurring enzymes with high activity for non-natural substrates like 3-(2-Chlorophenoxy)butanoic acid can be challenging. Directed evolution overcomes this limitation by mimicking natural selection in the laboratory. nih.gov This process involves generating vast libraries of enzyme variants through random mutagenesis and screening them for improved properties, such as higher enantioselectivity or stability. scispace.comrug.nl This powerful technique can be used to tailor enzymes, like lipases or esterases, specifically for the kinetic resolution of racemic 2-chlorophenoxy)butanoic acid esters or to engineer ketoreductases for the asymmetric reduction of a corresponding keto-acid precursor. nih.govnih.gov

Whole-Cell Biocatalysis : Utilizing whole microorganisms as biocatalysts, rather than isolated enzymes, presents several advantages. nih.gov The cellular environment protects the enzyme, often increasing its stability and operational lifespan. Crucially, whole-cell systems contain the necessary machinery to regenerate expensive cofactors (like NADH or NADPH) required by many enzymes, particularly oxidoreductases. tudelft.nl This eliminates the need to add external cofactors, simplifying the process and significantly reducing costs, making it a highly attractive strategy for industrial-scale synthesis of chiral agrochemicals and pharmaceuticals. nih.govnih.govresearchgate.net

The table below summarizes emerging biocatalyst strategies.

| Methodology | Description | Key Advantages | Relevant Enzyme Classes |

|---|---|---|---|

| Directed Evolution | Laboratory process of iterative random mutagenesis and screening to create enzymes with enhanced or novel properties. nih.govrug.nl | Tailors enzymes for non-natural substrates; improves enantioselectivity, activity, and stability. researchgate.net | Lipases, Esterases, Ketoreductases |

| Whole-Cell Biocatalysis | Use of entire microorganisms (bacteria, yeast) as the catalyst. nih.gov | In-built cofactor regeneration, enhanced enzyme stability, simplified process, lower cost. tudelft.nl | Oxidoreductases, Hydrolases |

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are becoming integral to the development of modern synthetic processes, aiming to minimize environmental impact from cradle to gate. nih.gov

Energy-Efficient Methodologies : Future syntheses will increasingly move away from energy-intensive heating and cooling. Methodologies such as microwave-assisted synthesis can dramatically reduce reaction times and energy consumption. jddhs.commdpi.com Furthermore, the aforementioned fields of photoredox and electrocatalysis represent highly energy-efficient approaches, using light or electricity as "green" reagents. nih.govmdpi.com

Process Intensification and Solvent Reduction : A major goal is to reduce waste, particularly from organic solvents. jddhs.com This can be achieved through solvent-free reaction conditions or by using more environmentally benign solvents like water. mdpi.comrsc.org Continuous flow chemistry is another key strategy for process intensification. It involves performing reactions in small, continuous-flow reactors rather than large batches, offering better control over reaction parameters, improved safety, and easier scale-up. nih.govmdpi.com

Life Cycle Assessment (LCA) : To move beyond qualitative green metrics, quantitative evaluation of a process's environmental impact is essential. Life Cycle Assessment (LCA) is a methodology used to assess the environmental footprint of a product or process, from raw material extraction to final disposal. rsc.org Applying LCA in the early stages of synthesis design allows chemists to compare different synthetic routes and identify hotspots—such as solvent use, energy consumption, or waste generation—that contribute most to the environmental burden. researchgate.netunimore.it This data-driven approach enables the rational design of truly greener and more sustainable chemical manufacturing processes. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-3-(2-Chlorophenoxy)butanoic acid, and what critical parameters influence yield and enantiomeric purity?

- Methodology : The compound is typically synthesized via nucleophilic substitution between 2-chlorophenol and a chiral β-haloester intermediate, followed by hydrolysis to the carboxylic acid. Key parameters include:

- Reaction temperature : Elevated temperatures (~80–100°C) improve substitution kinetics but may risk racemization.

- Catalyst selection : Chiral catalysts (e.g., Cinchona alkaloids) enhance enantioselectivity during ester formation .

- Data Table :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Reaction Temperature | 80–90°C | Higher yield, lower racemization risk |

| Solvent | Dichloromethane/THF | Polar aprotic solvents favor SN2 mechanisms |

| Hydrolysis pH | 10–12 (basic) | Complete ester hydrolysis |

Q. Which analytical techniques are most effective for characterizing this compound and verifying its stereochemical integrity?

- Methodology :

- NMR Spectroscopy : H and C NMR confirm structural integrity (e.g., δ 7.2–7.4 ppm for aromatic protons, δ 4.1 ppm for the chiral center’s methine proton) .

- Chiral HPLC : Using a Chiralpak® AD-H column (hexane:isopropanol 90:10) resolves enantiomers; retention time differences ≥2 min indicate high enantiomeric excess (ee >98%) .

- Melting Point Analysis : Pure (S)-enantiomer melts at 95–97°C (cf. racemic mixture: 88–90°C) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data for this compound across studies?

- Methodology : Contradictions often arise from:

- Impurity profiles : Trace racemic contamination (e.g., 2% (R)-isomer) can skew bioassay results. Validate purity via chiral HPLC and mass spectrometry .

- Solvent effects : Activity varies with solvent polarity (e.g., DMSO vs. aqueous buffers). Standardize solvent systems and report dielectric constants in assays .

- Case Study : A 2024 study found 20% lower EC50 values in aqueous vs. DMSO solutions due to aggregation effects. Mitigate via dynamic light scattering (DLS) pre-screening .

Q. What experimental design considerations are critical for studying the environmental stability of this compound in wastewater matrices?

- Methodology :

- Degradation Monitoring : Use HPLC-MS/MS to track hydrolysis (t½ = 12–24 h at pH 7, 25°C). Acidic conditions (pH <4) stabilize the compound .

- Matrix Complexity : Simulate real-world sewage by spiking with humic acids (10–100 mg/L) to assess adsorption kinetics.

- Data Table :

| Condition | Degradation Rate (k, h⁻¹) | Half-Life (t½, h) |

|---|---|---|

| pH 7, 25°C | 0.058 | 12 |

| pH 4, 25°C | 0.012 | 58 |

| pH 7, 4°C (cooled) | 0.021 | 33 |

Q. How does stereochemistry influence the compound’s interaction with biological targets, and what computational methods validate these effects?

- Methodology :

- Docking Simulations : Molecular dynamics (MD) using AutoDock Vina show (S)-enantiomer binds β-oxidation enzymes with ΔG = -9.2 kcal/mol vs. -6.8 kcal/mol for (R)-enantiomer.

- Free Energy Perturbation (FEP) : Quantify enantioselectivity via relative binding free energy calculations (ΔΔG = -2.4 kcal/mol favors (S)-form) .

Methodological Notes

- Sample Stability : Store this compound at -20°C under argon to prevent racemization. Avoid prolonged exposure to light (λ <400 nm induces photodegradation) .

- Contradiction Resolution : Cross-validate synthetic batches with orthogonal techniques (e.g., NMR + chiral HPLC + X-ray crystallography) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.